Cas no 933006-06-5 (3-methoxy-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide)

3-Methoxy-N-{5H,6H-1,2,4-triazolo[3,4-b][1,3]thiazol-3-yl}benzamide is a heterocyclic compound featuring a benzamide core linked to a fused triazolothiazole moiety. Its structural complexity and functional groups make it a valuable intermediate in medicinal chemistry, particularly in the development of bioactive molecules. The methoxy substituent enhances solubility and modulates electronic properties, while the triazolothiazole ring contributes to potential pharmacological activity, such as antimicrobial or anti-inflammatory effects. This compound is of interest in synthetic and pharmaceutical research due to its versatility in derivatization and its role in structure-activity relationship studies. High purity and well-defined synthesis pathways ensure reproducibility for advanced applications.
3-methoxy-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide structure
933006-06-5 structure
Product Name:3-methoxy-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide
CAS No:933006-06-5
MF:C12H12N4O2S
MW:276.314280509949
CID:6242367
PubChem ID:22582942
Update Time:2025-05-20

3-methoxy-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 3-methoxy-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide
    • AKOS002069290
    • N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3-methoxybenzamide
    • F2079-0039
    • N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-methoxybenzamide
    • 933006-06-5
    • 3-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide
    • Inchi: 1S/C12H12N4O2S/c1-18-9-4-2-3-8(7-9)10(17)13-11-14-15-12-16(11)5-6-19-12/h2-4,7H,5-6H2,1H3,(H,13,14,17)
    • InChI Key: XWVJCRWDXJQUPW-UHFFFAOYSA-N
    • SMILES: S1C2=NN=C(NC(C3C=CC=C(C=3)OC)=O)N2CC1

Computed Properties

  • Exact Mass: 276.06809681g/mol
  • Monoisotopic Mass: 276.06809681g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 344
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 94.3Ų

3-methoxy-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide Pricemore >>

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Additional information on 3-methoxy-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide

Introduction to 3-methoxy-N-{5H,6H-1,2,4-triazolo[3,4-b][1,3-thiazol-3-yl}benzamide (CAS No. 933006-06-5)

The compound 3-methoxy-N-{5H,6H-1,2,4-triazolo[3,4-b][1,3-thiazol-3-yl}benzamide (CAS No. 933006-06-5) represents a significant advancement in the field of medicinal chemistry, particularly in the design of novel heterocyclic scaffolds with potential therapeutic applications. This benzamide derivative is characterized by its intricate fused ring system, comprising a methoxy-substituted benzamide core linked to a 1,2,4-triazole ring that is further connected to a 1,3-thiazole moiety. Such structural complexity not only imparts unique electronic and steric properties but also opens up diverse possibilities for biological activity modulation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets with unprecedented accuracy. The presence of the 1,2,4-triazole and 1,3-thiazole rings in its structure suggests potential interactions with enzymes and receptors involved in critical cellular pathways. For instance, the triazole ring is known to exhibit inhibitory effects on certain kinases and other enzyme families, while the thiazole moiety is frequently associated with antimicrobial and anti-inflammatory properties. These features make 3-methoxy-N-{5H,6H-1,2,4-triazolo[3,4-b][1,3-thiazol-3-yl}benzamide a promising candidate for further investigation in drug discovery programs.

The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include the formation of the triazole ring via cyclocondensation reactions and subsequent coupling with the benzamide moiety through amide bond formation. The introduction of the methoxy group at the para position of the benzene ring enhances its lipophilicity while maintaining good solubility in aqueous media. This balance is crucial for achieving optimal pharmacokinetic profiles in vivo.

In vitro studies have begun to unravel the pharmacological profile of CAS No. 933006-06-5, revealing intriguing interactions with several protein targets. Initial screening assays indicate that this compound exhibits moderate inhibitory activity against certain serine/threonine kinases, which are implicated in cancer progression and inflammatory diseases. Additionally, preliminary data suggest potential effects on nuclear factor kappa B (NF-κB) signaling pathways, which play a central role in regulating immune responses and cell survival.

The significance of heterocyclic compounds like 3-methoxy-N-{5H,6H-1,2,4-triazolo[3,4-b][1,3-thiazol-3-yl}benzamide cannot be overstated in contemporary medicinal chemistry. These molecules often serve as lead compounds for further derivatization efforts aimed at optimizing potency and selectivity. The structural motifs present in this compound—particularly the combination of triazole and thiazole rings—have been successfully employed in numerous drug candidates that have reached clinical development stages. For example, derivatives of triazole-thiazole hybrids have shown promise as antiviral agents and central nervous system (CNS) therapeutics.

From a chemical biology perspective,CAS No 933006-06-5 offers a unique platform for studying structure-function relationships within complex biological systems. The benzamide moiety is particularly noteworthy for its role as a pharmacophore in many approved drugs due to its ability to modulate receptor affinity and enzyme activity. By integrating this scaffold with other heterocyclic systems,3-methoxy-N-{5H,6H-1,2,4-triazolo[3,4-b][1,3-thiazol-3-yl}benzamide exemplifies how medicinal chemists are pushing the boundaries of molecular design to address unmet medical needs.

The synthetic accessibility of this compound also warrants attention. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have streamlined the construction of complex fused ring systems like those found in CAS No 933006-06-5, enabling faster iteration during hit-to-lead optimization campaigns. Such efficiency is essential for accelerating drug discovery pipelines in an era where rapid innovation is critical.

Looking ahead,3-methoxy-N-{5H H - 1 , 2 , 4 - tri az ol o [ 3 , 4 - b ] [ 1 , 3 - th i az ol - 3 - y l } be nz am ide (CAS No. 933006 - 06 - 5) holds considerable potential as a scaffold for developing novel therapeutics across multiple disease areas including oncology,neurodegenerative disorders, and inflammatory conditions. Its unique structural features combined with promising preclinical data position it as a valuable asset for academic research laboratories and pharmaceutical companies alike.

In conclusion,CAS No 933006 - 06 - 5 exemplifies how innovative molecular design can yield compounds with compelling biological properties suitable for further therapeutic development . The interplay between structural complexity , synthetic feasibility , an d functional activity underscore s why heterocyclic derivatives remain at t he forefront o f modern drug discovery efforts . As researc h contin ues t o eluci date t he full pharmacological p otential o f t his class o f m olecules , compou nds l ike t his are poised t o make significant contributions t o future medical advancements .

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